Home > Products > Screening Compounds P90458 > 3,4-dichloro-N-[(4-methoxyphenyl)methyl]aniline
3,4-dichloro-N-[(4-methoxyphenyl)methyl]aniline - 199481-06-6

3,4-dichloro-N-[(4-methoxyphenyl)methyl]aniline

Catalog Number: EVT-3250581
CAS Number: 199481-06-6
Molecular Formula: C14H13Cl2NO
Molecular Weight: 282.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

trans-3,4-Dichloro-N-[[1-(dimethylamino)-4-phenylcyclohexyl]methyl]-benzamide (AP01; 4-phenyl-AH-7921)

  • Compound Description: AP01 is a novel synthetic opioid (NSO) that acts as a mixed μ-/κ-opioid receptor ligand. It exhibits high affinity for both μ-opioid receptors (MOR) and κ-opioid receptors (KOR) with Ki values of 60 nM and 34 nM, respectively []. This compound also displays a strong affinity for the serotonin transporter (SERT) with a Ki of 4 nM []. In vivo studies in rats demonstrated that AP01 possesses antinociceptive properties, as evidenced by its efficacy in the acetic acid writhing test [].

2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide

  • Compound Description: This compound is a novel non-condensed pyrazoline-bearing hybrid molecule synthesized through a cost-effective approach []. Its structure incorporates 1,3,4-thiadiazole and dichloroacetic acid moieties, demonstrating a pharmacophore hybridization approach aimed at achieving anticancer properties [].

(E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline

  • Compound Description: This compound is a benzylideneaniline Schiff base []. Crystal structure analysis revealed a dihedral angle of 46.01° between the planes of the p-substituted aromatic rings [].

3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]-benzene-acetamide (U-50488H)

  • Compound Description: U-50488H is a selective κ-opioid receptor agonist [, , ]. Microinjection of U-50488H into the posterior magnocellular division of the hypothalamic paraventricular nucleus (PVN) in rats resulted in a significant increase in urine flow rate, indicating a diuretic effect. This effect is attributed to the potential inhibition of arginine vasopressin secretion []. Conversely, microinjection of U-50488H into the parvocellular PVN elicited a pressor response, bradycardia, renal sympathoinhibition, natriuresis, and a delayed antidiuresis, suggesting involvement in cardiovascular regulation [].

3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide (U-47700)

    3,4-Dichloro-N-methyl-N-[trans-2-(1-delta 3-pyrrolinyl)-cyclohexyl]-benzenacetamide hydrochloride (K-II)

    • Compound Description: K-II, an analog of the κ-opioid receptor agonist U-50488H (K-I), exhibits greater analgesic potency in mouse hot plate and writhing tests compared to K-I []. This enhanced potency suggests that K-II may possess a higher affinity for the κ-opioid receptor than K-I [].

    (1S,2S)-trans-2-isothiocyanato-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide [(-)-1]

    • Compound Description: Compound (-)-1 is an aryl isothiocyanate analog of the opioid receptor ligand U50,488 []. It exhibits specific and irreversible inhibition of κ-opioid receptors in rat brain membranes, without affecting μ or δ-opioid receptors [].

    4,4′-([1,2,5]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline)

    • Compound Description: This compound is a novel D–π–A–π–D type dye synthesized via Stille cross-coupling reaction []. It exhibits extended conjugation, making it a potential candidate for near-infrared (NIR) organic light-emitting diodes (OLEDs) [].
    • Compound Description: These compounds represent a series of κ-selective opioid analogs, synthesized to investigate the effects of introducing a hydroxy function to the cyclohexane ring of N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamides [].

    3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol- 4-yl]methyl}aniline

    • Compound Description: This secondary amine was synthesized via a direct reductive amination reaction using NaBH4/I2 as the reducing agent []. This compound highlights the versatility of the reductive amination strategy in synthesizing diverse secondary amines.

    (-)-n-methyl-n-(4-(4-phenyl-4-acetylaminopiperidin-1-yl)-2-(3,4-dichloro-phenyl)butyl)benzamide

    • Compound Description: This compound exhibits potential therapeutic benefits in treating neurokinin A-derived diseases [].

    Alkyl 4-Aryl-6-amino-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1,2]dithiolo[3,4-b]pyridine-5-carboxylates

    • Compound Description: This series of compounds demonstrated moderate growth-stimulating effects on sunflower seedlings []. Interestingly, three compounds within this series exhibited strong herbicide safener properties against the herbicide 2,4-D in both laboratory and field settings, indicating their potential application in protecting crops from herbicide damage [].

    6-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-4-(2-methoxyphenyl)-3,4-dihydropyrimidine-2(1H)-thione

    • Compound Description: The crystal structure of this compound reveals the formation of supramolecular chains along the a-axis facilitated by C–H…O contacts []. These chains further assemble into double layers via a network of N–H…S hydrogen bonds and π–π interactions []. The resulting double layers stack along the b-axis, showcasing the compound's unique packing arrangement in the solid state [].

    2-chloro-6-methyl-3-p-tolyl-1,2,3,4-tetrahydro-1,3,2-benzodiazaphosphorine 2-oxide (5a)

    • Compound Description: Compound 5a, formed in the reaction of 4-methyl-2-[N-(p-toluidinyl)methyl]aniline with phosphorus oxychloride, highlights the formation of heterocyclic ring systems from appropriately substituted aniline derivatives [].
    • Compound Description: This compound is a 2-methoxy-substituted derivative that displays distinct structural features compared to its 4-methyl- and 4-chloro-substituted counterparts [, ]. Notably, the thiophene ring in this compound is disorder-free, contrasting with the disorder observed in the other derivatives. In the crystal structure, the thiophene ring adopts a gauche conformation, while it displays an anticlinal conformation in the 4-methyl and 4-chloro derivatives [].

    3-methyl-5/7-substituted-4(N-propyl-N-nitrosoamido)2(3,4-dichlorobenzoyl)-4H-1,4-Benzothiazines

    • Compound Description: This series of compounds shows promise as potential bifunctional anticancer agents due to their ability to interact with DNA through both complexation and alkylation [].

    2-Chloro-N-(4-methoxyphenyl)benzamide

    • Compound Description: The crystal structure of this compound reveals a near-orthogonal arrangement between the chloro- and methoxy-substituted benzene rings []. The molecule exhibits intermolecular N—H⋯O hydrogen bonds, forming C(4) chains, and further interactions involving C—H⋯O and C—H⋯π contacts contribute to the formation of a three-dimensional network in the crystal structure [].

    3-Chloro-N-{[7-methoxy-2-(4-methoxyphenyl)-1-benzofuran-5-yl]methyl} aniline

    • Compound Description: This compound demonstrates potential as an anti-tuberculosis agent due to its high docking scores with key tuberculosis targets, 4ASE and 1RJB []. It exhibits a 56.9% surface property match with ciprofloxacin, a known anti-tuberculosis drug, further supporting its potential efficacy [].
    • Compound Description: These polychlorinated biphenyls were synthesized from radiolabeled precursors to study their environmental fate and distribution [].

    (E)-N’-(4-(1-((3,4-Dimethoxypyridin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)benzylidene)benzohydrazide Derivatives

    • Compound Description: These derivatives incorporate a 3,4-dimethoxy pyridine ring and exhibit moderate antibacterial and good antifungal activities [].

    6,7-Dihydro-4-(4-methoxyphenyl)-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

    • Compound Description: The crystal structure of this compound reveals a dihedral angle of 57.4° between the methoxy-substituted benzene ring and the plane formed by the pyridinone and pyrazole rings []. Intermolecular N—H⋯O hydrogen bonds contribute to the crystal packing [].

    N,N-Diethyl-4-[9-methoxy-6-(4-methoxyphenyl)-5-methyl-2-phenyl-2H-benzo[h]chromen-2-yl]aniline

    • Compound Description: This compound contains a pyran ring with an envelope conformation and a methoxyphenyl group that forms a dihedral angle of 67.32° with the naphthalene ring system [].

    4‐(4‐Methoxy­phen­yl)‐3‐methyl‐1‐phenyl‐1,7‐dihydro‐5H‐furo[3,4‐b]pyrazolo[4,3‐e]pyridin‐5‐one

    • Compound Description: The crystal structure of this compound reveals a planar fused ring system with N- and C-bound benzene rings twisted from this plane []. The molecules form centrosymmetric dimers through C—H⋯O hydrogen bonds [].

    3-(4-methoxyphenyl)-1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine

    • Compound Description: The crystal structure of this compound highlights the formation of a three-dimensional network through C—H⋯O, C—H⋯N, and C—H⋯π(ring) interactions [].

    Stereoisomers of 1-(4-Methoxyphenyl)-2,3,4,9-tetrahydro-N-methyl-1H-pyrido[3,4-b]indole-3-carboxamide

    • Compound Description: These tryptoline or tetrahydro-β-carboline stereoisomers exhibited varying degrees of cell viability impact on HeLa cells, highlighting the importance of stereochemistry in biological activity [].

    (2E)-3-(3,4-Dimethoxyphenyl)-1-(3-methyl-4-methoxyphenyl)prop-2-en-1-one

    • Compound Description: This chalcone analog exhibits a planar molecular backbone stabilized by intramolecular C-H…O…H-C hydrogen bonds [].

    N-[{4-[2-{3,5-bis(4-methoxyphenyl)-4,5-dihydro-pyrazol-yl}-2-oxoethoxy]phenyl}methylene]substituted aniline

    • Compound Description: This compound, synthesized from a chalcone and a Schiff base, displays potent anticancer and anti-HIV properties [].
    • Compound Description: This 1,2,3,4-tetrahydropyrimidine derivative, synthesized via microwave irradiation, showed potent antimicrobial and antitubercular activity [].
    • Compound Description: These N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines exhibited notable inhibitory activity against the HCT 116 cancer cell line [].

    N-dichloroacetyl-3-methyl-6,8-dichloro-3,4-dihydro- 2H-1,4-benzoxazine

    • Compound Description: This compound highlights the use of dichloroacetyl groups in heterocyclic synthesis [].

    5-Acetyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione

    • Compound Description: The crystal structure of this compound reveals an envelope conformation for the heterocyclic ring and an equatorial orientation for the thionyl, acetyl, and methyl groups [].

    N-[4-(4-(2-Methoxyphenyl)piperazinyl)butyl]-2-naphthamide (BP897)

      N-(2,4-Dichloro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxypropanamide

      • Compound Description: These compounds, designed by combining uracil and phenoxy carboxylic acid moieties, exhibited herbicidal activity against specific dicotyledonous weeds [].

      5-Acetyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one

      • Compound Description: The crystal structure of this compound reveals a flattened boat conformation for the heterocyclic ring, with the benzene ring almost perpendicular to it []. The molecule exhibits intermolecular N—H⋯O and C—H⋯O hydrogen bonds, contributing to the crystal packing [].

      N-(4-methylthiophenyl) and N-(4-dimethylaminophenyl) substituted N,2-dimethyl-cyclopenta[d]pyrimidines

      • Compound Description: These compounds demonstrated potent antiproliferative activity by binding to the colchicine site of tubulin, suggesting their potential as antitumor agents []. Notably, their design aimed to improve in vivo stability by mitigating potential metabolic demethylation [].

      4-dialkylamino-3,4-dihydro-6-methyl-5-phenyl-1,2-oxathiin 2,2-dioxides and 4-amino-3-chloro-(6-methyl-5-phenyl)(6-benzyl)-2H-pyran-2-ones

      • Compound Description: These compounds were synthesized through cycloaddition reactions of sulfenes or dichloroketene with α-aminomethyleneketones [, ].

      6-(1H-indol-3-yl)-3-methyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile and 6-(1H-indol-3-yl)-3-methyl-4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

      • Compound Description: These compounds crystallize as solvates with dimethylformamide, forming intricate hydrogen-bonding networks in their crystal structures [].

      5,5-Bis(4-methoxyphenyl)-2,8-bis[3-(trifluoromethyl)phenyl]-5H-cyclopenta[2,1-b:3,4-b’]dipyridine

      • Compound Description: This compound exhibits interesting thermal behavior, undergoing two distinct melting transitions, likely due to the rotation of trifluoromethyl groups []. The crystal structure reveals disorder in the trifluoromethyl groups, affecting the packing arrangement [].

      Properties

      CAS Number

      199481-06-6

      Product Name

      3,4-dichloro-N-[(4-methoxyphenyl)methyl]aniline

      IUPAC Name

      3,4-dichloro-N-[(4-methoxyphenyl)methyl]aniline

      Molecular Formula

      C14H13Cl2NO

      Molecular Weight

      282.2 g/mol

      InChI

      InChI=1S/C14H13Cl2NO/c1-18-12-5-2-10(3-6-12)9-17-11-4-7-13(15)14(16)8-11/h2-8,17H,9H2,1H3

      InChI Key

      XUPXACCHROYOAJ-UHFFFAOYSA-N

      SMILES

      COC1=CC=C(C=C1)CNC2=CC(=C(C=C2)Cl)Cl

      Canonical SMILES

      COC1=CC=C(C=C1)CNC2=CC(=C(C=C2)Cl)Cl

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.